N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Acetylcholinesterase inhibition Alzheimer's disease model Sulfonamide SAR

This compound is the sole N-methylated sulfonamide in its series with confirmed AChE inhibitory activity (IC₅₀ = 75 µM), directly linked to its N-methyl group. It exhibits a CNS-compliant LogP of 3.61 and TPSA of 65.99 Ų, making it a critical positive control for cholinergic pathway SAR and a reference standard in permeability assays. The free 4-hydroxyl group permits rapid O-alkylation/acylation for library synthesis. Procure to establish baseline SAR for N-alkyl-sulfonamide AChE inhibitors.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS No. 124772-05-0
Cat. No. B040645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
CAS124772-05-0
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O
InChIInChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(17,18)15(2)12-5-7-13(16)8-6-12/h3-10,16H,1-2H3
InChIKeyPWCDUUXCNJSZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS 124772-05-0): A Benchmark Sulfonamide Scaffold for Structure-Activity Relationship Studies and Enzyme Inhibition Research


N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS 124772-05-0) is a synthetic sulfonamide derivative characterized by a 4‑hydroxyphenyl moiety, an N‑methyl group, and a 4‑methylbenzenesulfonyl core (molecular formula C₁₄H₁₅NO₃S, MW 277.34) . The compound belongs to the class of N‑aryl‑N‑alkyl‑arylsulfonamides, a family extensively explored for enzyme inhibition, particularly against carbonic anhydrases, cholinesterases, and lipoxygenases . Its substitution pattern—concurrent N‑methylation and para‑tolyl sulfonyl installation—imparts distinct physicochemical and biological properties that differentiate it from simpler benzenesulfonamide analogs [1].

Why N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS 124772-05-0) Cannot Be Replaced by Unsubstituted or Mono‑methylated Analogs


In sulfonamide‑based research, minor structural modifications—such as N‑methylation, introduction of a para‑tolyl group, or the presence/absence of a 4‑hydroxyl—drastically alter lipophilicity, polar surface area, and enzyme inhibition profiles. For instance, the N‑methyl group in N‑(4‑hydroxyphenyl)‑N‑methyl‑4‑methylbenzenesulfonamide is essential for acetylcholinesterase inhibitory activity (IC₅₀ = 75 µM), whereas the non‑methylated analog shows negligible inhibition [1]. Similarly, the 4‑methyl substitution on the benzenesulfonyl ring elevates LogP by approximately 1.4 units relative to the unsubstituted benzenesulfonamide, profoundly affecting membrane permeability and off‑target binding [2]. Therefore, substituting N‑(4‑hydroxyphenyl)‑N,4‑dimethylbenzenesulfonamide with a simpler benzenesulfonamide or a mono‑methylated derivative would yield quantitatively different outcomes in enzymatic assays and physicochemical profiling, rendering direct interchange scientifically invalid.

Quantitative Differentiation of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS 124772-05-0) Against Closest Structural Analogs


Acetylcholinesterase (AChE) Inhibition: IC₅₀ = 75 µM – A Benchmark for N‑Methylated Sulfonamide Activity

N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (the exact target compound) exhibits a measurable inhibitory effect on AChE with an IC₅₀ of 75 ± 0.83 µM, as determined in a standardized spectrophotometric assay using eserine as reference (IC₅₀ = 0.85 ± 0.001 µM) [1]. In contrast, the non‑methylated analog N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide (CAS 1146-43-6) lacks the N‑methyl group and demonstrates no significant AChE inhibition under identical assay conditions, underscoring the critical role of N‑methylation for enzyme engagement [2].

Acetylcholinesterase inhibition Alzheimer's disease model Sulfonamide SAR

Lipophilicity (LogP = 3.61): Enhanced Membrane Permeability vs. Unsubstituted Benzenesulfonamide (LogP ≈ 2.04)

The calculated partition coefficient (LogP) of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is 3.6065 [1]. This value is 1.4–1.6 units higher than that of the unsubstituted benzenesulfonamide analog N-(4-hydroxyphenyl)benzenesulfonamide (CAS 5471-90-9), which has a LogP of 2.04–2.19 [2]. The increased lipophilicity of the target compound is directly attributable to the N‑methyl and 4‑methyl substitutions, which reduce hydrogen‑bonding capacity and enhance hydrophobic surface area.

Lipophilicity LogP Membrane permeability Drug-likeness

Polar Surface Area (PSA = 65.99 Ų): Optimized Balance Between Solubility and Permeability vs. 4‑Methyl‑only Analog (PSA = 74.78 Ų)

The topological polar surface area (TPSA) of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is 65.99 Ų [1]. This is approximately 8.8 Ų lower than the PSA of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide (CAS 1146-43-6), which is 74.78 Ų . The reduction in PSA stems from N‑methylation, which masks the polar sulfonamide nitrogen and decreases overall hydrogen‑bonding potential. PSA values below 70 Ų are generally associated with favorable oral absorption and blood‑brain barrier permeability.

Polar surface area Oral bioavailability CNS penetration Physicochemical profiling

One‑Step Synthetic Accessibility from Metol (Planetol): Streamlined Procurement vs. Multi‑Step Synthesis of Non‑methylated Analogs

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is prepared in a single step via reaction of metol (N‑methyl‑4‑aminophenol sulfate) with tosyl chloride (4‑methylbenzenesulfonyl chloride) in aqueous sodium carbonate . This one‑pot, aqueous‑based procedure contrasts with the multi‑step synthesis required for non‑methylated analogs, which often necessitate protection/deprotection sequences of the sulfonamide nitrogen [1]. The reported yield for this transformation is 93% .

Synthetic efficiency Building block Custom synthesis Process chemistry

Purity Benchmark: Commercial Availability at ≥95% Purity with ISO Certification

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is commercially supplied at a minimum purity of 95% (HPLC) and is offered at NLT 98% purity by certified vendors with ISO‑accredited quality systems . This contrasts with the less common benzenesulfonamide analogs, which are often only available at 95% purity from a limited number of suppliers and may require additional purification prior to use in sensitive enzymatic assays .

Purity Quality control Analytical standard Procurement

Procurement‑Guided Application Scenarios for N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (CAS 124772-05-0)


Acetylcholinesterase (AChE) Inhibitor Screening and SAR Studies

As the only N‑methylated sulfonamide in its analog series with documented AChE inhibitory activity (IC₅₀ = 75 µM), CAS 124772-05-0 serves as an essential positive control or starting scaffold for medicinal chemistry campaigns targeting cholinergic pathways. Its activity profile is directly attributable to the N‑methyl group, as the corresponding N‑H analog is inactive [1]. Researchers should procure this compound to establish baseline SAR for N‑alkyl‑sulfonamide AChE inhibitors.

Physicochemical Profiling and CNS Drug Candidate Development

With a calculated LogP of 3.61 and a TPSA of 65.99 Ų, this compound resides within the favorable range for CNS penetration (LogP 2–4, TPSA < 70 Ų) [1]. It can be used as a reference standard in permeability assays (e.g., PAMPA, Caco‑2) or as a fragment for building CNS‑oriented libraries. The elevated LogP relative to the unsubstituted benzenesulfonamide (LogP ≈ 2.0) provides a tangible lipophilicity benchmark [2].

Synthetic Building Block for 4‑O‑Substituted Sulfonamide Libraries

The free 4‑hydroxyl group on the phenyl ring enables straightforward O‑alkylation or O‑acylation, allowing rapid diversification of the sulfonamide scaffold. This has been exploited to generate series of 4‑O‑substituted derivatives with enhanced lipoxygenase and butyrylcholinesterase inhibition (e.g., benzoyl derivative IC₅₀ = 57 µM for LOX) [1]. Procurement of the parent compound provides a versatile entry point for parallel library synthesis.

Process Chemistry Feasibility Studies and Scale‑Up Validation

The one‑step, aqueous‑based synthesis from metol and tosyl chloride (93% yield) [1] makes CAS 124772-05-0 an attractive model substrate for optimizing sulfonamide coupling reactions. Process chemists can use this compound to evaluate reaction scalability, purification protocols, and impurity profiles in a well‑characterized system, with the added benefit of commercial availability at ≥95% purity for analytical cross‑referencing [2].

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